molecular formula C13H23NO B6215038 {5-cyclohexyl-3-azabicyclo[3.1.1]heptan-1-yl}methanol CAS No. 2731010-81-2

{5-cyclohexyl-3-azabicyclo[3.1.1]heptan-1-yl}methanol

Cat. No.: B6215038
CAS No.: 2731010-81-2
M. Wt: 209.3
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Description

{5-cyclohexyl-3-azabicyclo[311]heptan-1-yl}methanol is a chemical compound with a unique bicyclic structure It is characterized by the presence of a cyclohexyl group attached to a 3-azabicyclo[311]heptane core, with a methanol group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {5-cyclohexyl-3-azabicyclo[3.1.1]heptan-1-yl}methanol typically involves the following steps:

    Formation of the 3-azabicyclo[3.1.1]heptane core: This can be achieved through a Diels-Alder reaction between a suitable diene and a dienophile, followed by a series of reduction and cyclization steps.

    Introduction of the cyclohexyl group: This step involves the alkylation of the 3-azabicyclo[3.1.1]heptane core with a cyclohexyl halide under basic conditions.

    Attachment of the methanol group:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and minimizing production costs. This could include the use of high-throughput reactors, advanced purification techniques, and continuous flow processes.

Chemical Reactions Analysis

Types of Reactions

{5-cyclohexyl-3-azabicyclo[3.1.1]heptan-1-yl}methanol can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form derivatives with different functional groups.

    Substitution: The methanol group can be substituted with other nucleophiles to form a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as halides, amines, and thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanol group can yield aldehydes or carboxylic acids, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

{5-cyclohexyl-3-azabicyclo[3.1.1]heptan-1-yl}methanol has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use as a drug candidate for treating various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism by which {5-cyclohexyl-3-azabicyclo[3.1.1]heptan-1-yl}methanol exerts its effects involves its interaction with specific molecular targets and pathways. These may include:

    Binding to receptors: The compound may bind to specific receptors on the surface of cells, triggering a cascade of intracellular signaling events.

    Enzyme inhibition: It may inhibit the activity of certain enzymes, thereby affecting metabolic pathways and cellular processes.

    Modulation of gene expression: The compound may influence the expression of specific genes, leading to changes in protein synthesis and cellular function.

Comparison with Similar Compounds

{5-cyclohexyl-3-azabicyclo[3.1.1]heptan-1-yl}methanol can be compared with other similar compounds, such as:

    {5-phenyl-3-azabicyclo[3.1.1]heptan-1-yl}methanol: This compound has a phenyl group instead of a cyclohexyl group, which may result in different chemical and biological properties.

    {2-azabicyclo[3.1.1]heptan-1-yl}methanol:

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties that can be leveraged for various applications.

Properties

CAS No.

2731010-81-2

Molecular Formula

C13H23NO

Molecular Weight

209.3

Purity

95

Origin of Product

United States

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